SJA710-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SJA710-6 is a cell-permeable imidazopyridinamine compound known for its ability to selectively and potently induce the differentiation of mesenchymal stem cells into hepatocyte-like cells. This compound has shown significant potential in the field of regenerative medicine, particularly in liver-related therapies .
Mechanism of Action
SJA710-6, also known as 2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine, is a cell-permeable imidazopyridinamine compound . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is mesenchymal stem cells (MSCs) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).
Mode of Action
This compound selectively and potently induces the differentiation of MSCs into hepatocyte-like cells . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, detoxification, and production of biochemicals necessary for digestion.
Biochemical Pathways
Upon treatment with this compound, MSCs exhibit typical morphological characteristics of hepatocytes within 14 days . These differentiated cells are able to store glycogen, secrete albumin, produce urea, and uptake low-density lipoprotein (LDL) . Additionally, this compound increases the mRNA levels of hepatocyte-specific genes, such as albumin, AFP, CK18, c-Met, CYP1A1, CYP2B1, HNF3β, and FoxH1 .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that this compound may have good bioavailability due to its solubility.
Result of Action
The result of this compound’s action is the transformation of MSCs into hepatocyte-like cells . This transformation is characterized by the acquisition of typical hepatocyte functions, such as glycogen storage, albumin secretion, urea production, and LDL uptake .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C . It is also important to protect this compound from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
SJA710-6 interacts with MSCs to induce their differentiation into hepatocyte-like cells . This process involves the modulation of various biochemical reactions within the MSCs, leading to changes in their gene expression profiles and cellular functions
Cellular Effects
This compound has been shown to influence cell function by inducing the differentiation of MSCs into hepatocyte-like cells This process likely involves changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce the differentiation of MSCs into hepatocyte-like cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SJA710-6 involves the formation of an imidazopyridinamine core structure. The key steps include:
Formation of the imidazopyridine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Substitution reactions: Introduction of the 4-bromophenyl and 4-fluorophenyl groups through nucleophilic substitution reactions.
Final modifications: Addition of the propyl group to complete the synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the cyclization and substitution reactions: .
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Implementing purification techniques: such as recrystallization and chromatography to achieve the desired product quality
Chemical Reactions Analysis
Types of Reactions
SJA710-6 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazopyridinamine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenated compounds and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted imidazopyridinamine derivatives, which can have different biological activities and properties .
Scientific Research Applications
SJA710-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the differentiation of stem cells.
Biology: Investigated for its role in cellular differentiation and signaling pathways.
Medicine: Potential therapeutic agent for liver diseases and regenerative medicine.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
- Neuronal Differentiation Inducer III
- Autophagy Inducer, STF-62247
- BCL6 Inhibitor, 79-6
- Insulin Expression Inducer, BRD7389
- CBFβ Activator, Kartogenin
- SIRT1 Activator II
- PD 169316
- Neurogenesis Inducer V, KHS101
- VEGF Inducer, GS4012 .
Uniqueness
SJA710-6 is unique in its ability to selectively induce the differentiation of mesenchymal stem cells into hepatocyte-like cells with high efficiency (~47% at 5 µM). This specificity and potency make it a valuable tool in regenerative medicine and liver-related research .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQWWSSADJSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.